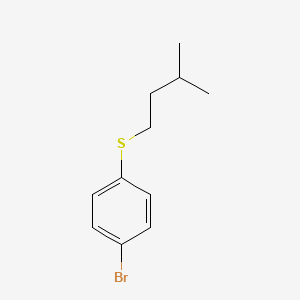

1-Bromo-4-isopentylthiobenzene

Vue d'ensemble

Description

1-Bromo-4-isopentylthiobenzene is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzene derivatives, which can offer insights into the chemical behavior and properties that might be expected from 1-Bromo-4-isopentylthiobenzene. Brominated benzenes are a class of aromatic compounds that have one or more bromine atoms attached to the benzene ring. These compounds are often used as intermediates in the synthesis of other chemicals, including pharmaceuticals, dyes, and materials for organic electronics .

Synthesis Analysis

The synthesis

Applications De Recherche Scientifique

Synthesis and Characterization

Research on bromobenzene derivatives often focuses on their synthesis and characterization due to their importance as intermediates in the production of medicinal agents, dyes, and organic materials. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene showcases methodologies applicable to synthesizing bromobenzene derivatives, emphasizing high yields and purity, characterized by IR and NMR spectrometry (Jiaming Xuan et al., 2010).

Application in Organic Transformations

Bromobenzene derivatives are pivotal in various organic transformations, serving as precursors for creating complex molecular structures. Efficient methods offering access to synthetically valuable dibromobenzenes underline the role of these compounds in reactions based on intermediate formation of benzynes, highlighting their utility in organic synthesis (V. Diemer et al., 2011).

Role in Polymer Solar Cells

Research on the addition of bromobenzene derivatives to polymer solar cells' active layers, such as the study on 4-bromo-2-fluoromethoxybenzene, illustrates the potential for these compounds to improve the electron transfer process, enhancing the efficiency of solar cells. This research demonstrates the broader applicability of bromobenzene derivatives in materials science and renewable energy technologies (G. Fu et al., 2015).

Medicinal Chemistry and Drug Design

Bromobenzene derivatives serve as key intermediates in the synthesis of biologically active compounds. Studies on their conversion into carbothioamide intermediates, for example, highlight their importance in developing pharmaceuticals and the versatility of bromobenzene derivatives in drug synthesis (Qinqin Wang et al., 2016).

Propriétés

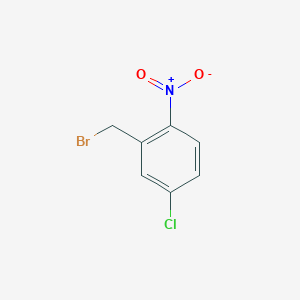

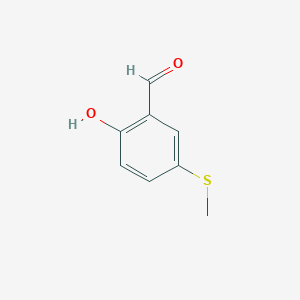

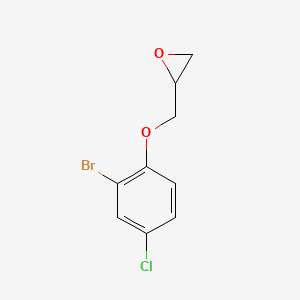

IUPAC Name |

1-bromo-4-(3-methylbutylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrS/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMXDMPDHXQXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501204 | |

| Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-isopentylthiobenzene | |

CAS RN |

76542-20-6 | |

| Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

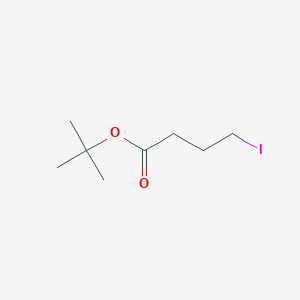

![1-[2-(Benzyloxy)-4-methylphenyl]ethanone](/img/structure/B1338483.png)